An In-Depth Technical Guide to the Chemical Properties of 1-Boc-2-trimethylsilylpiperidine
An In-Depth Technical Guide to the Chemical Properties of 1-Boc-2-trimethylsilylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Boc-2-trimethylsilylpiperidine, a versatile building block in modern organic synthesis. We will delve into its synthesis, physicochemical properties, and unique reactivity, offering insights grounded in established chemical principles and supported by authoritative literature. This document is designed to be a practical resource for researchers engaged in the synthesis of complex molecules, particularly in the field of drug discovery and development.
Introduction: Strategic Importance in Synthesis
1-Boc-2-trimethylsilylpiperidine is a strategically important synthetic intermediate that combines the features of a protected cyclic amine with a reactive organosilane. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers robust protection under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.[2]
The key to the unique utility of this compound lies in the trimethylsilyl (TMS) group at the 2-position. This silyl moiety serves as a masked carbanion, a nucleophilic center that can be unraveled under specific conditions to form new carbon-carbon bonds. This dual functionality makes 1-Boc-2-trimethylsilylpiperidine a powerful tool for the stereoselective elaboration of the piperidine core.
Physicochemical Properties
| Property | Predicted/Inferred Value | Notes |
| Molecular Formula | C₁₅H₃₁NOSi | |
| Molecular Weight | 285.50 g/mol | |
| Appearance | Likely a colorless to pale yellow oil | Based on similar N-Boc protected piperidines and organosilanes. |
| Boiling Point | Expected to be >200 °C at atmospheric pressure | High boiling point is typical for molecules of this size and functionality. Purification is likely achieved by vacuum distillation. |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, hexanes) | The nonpolar nature of the Boc and TMS groups, along with the piperidine ring, suggests good solubility in a range of organic media. |
| Stability | Stable under anhydrous and aprotic conditions | The C-Si bond is generally stable but can be cleaved by fluoride ions or strong acids/bases. The Boc group is sensitive to strong acids. |
Spectroscopic Characterization (Predicted):
-
¹H NMR (in CDCl₃):
-
~0.1 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl group.
-
~1.4 ppm (s, 9H): A characteristic singlet for the nine protons of the tert-butyl group of the Boc protector.
-
1.2-1.8 ppm (m): A complex multiplet region for the methylene protons of the piperidine ring (positions 3, 4, and 5).
-
~2.5-4.0 ppm (m): A broad and complex region for the protons at positions 2 and 6 of the piperidine ring, adjacent to the silicon and nitrogen atoms, respectively. The proton at C2 will likely be a multiplet due to coupling with the adjacent methylene protons. The protons at C6 will also show complex splitting patterns due to their diastereotopic nature and coupling to the C5 protons.
-
-
¹³C NMR (in CDCl₃):
-
~-2 ppm: Signal for the methyl carbons of the TMS group.
-
~28.5 ppm: Signal for the methyl carbons of the Boc group.
-
~20-45 ppm: A series of signals for the piperidine ring carbons (C3, C4, C5).
-
~45-60 ppm: Signals for the C2 and C6 carbons of the piperidine ring. The C2 carbon, bonded to silicon, will appear in this region.
-
~79 ppm: The quaternary carbon of the Boc group.
-
~155 ppm: The carbonyl carbon of the Boc group.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) at m/z 285 may be observed, but it could be weak.
-
Characteristic fragmentation patterns would include the loss of a methyl group from the TMS moiety (M-15), the loss of the tert-butyl group (M-57), and the loss of the entire Boc group (M-101). A prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is also expected.
-
Synthesis of 1-Boc-2-trimethylsilylpiperidine
The most direct and established method for the synthesis of 1-Boc-2-trimethylsilylpiperidine involves the deprotonation of N-Boc-piperidine at the 2-position using a strong base, followed by quenching the resulting organolithium species with an electrophilic silicon source, typically trimethylsilyl chloride.
Experimental Protocol:
This protocol is adapted from the work of Coldham and coworkers.[3]
Reaction:
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).
-
Addition of Amine and Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added, followed by N-Boc-piperidine. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: sec-Butyllithium (s-BuLi) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the 2-lithiated intermediate. The formation of the racemic organolithium species is a key step.[3]
-
Electrophilic Quench: Trimethylsilyl chloride (Me₃SiCl) is added dropwise to the reaction mixture. The reaction is allowed to proceed at -78 °C for a period before being warmed to room temperature.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-Boc-2-trimethylsilylpiperidine as a colorless oil.
Causality Behind Experimental Choices:
-
Strong Base: s-BuLi is a strong, non-nucleophilic base capable of deprotonating the C-H bond at the 2-position of the piperidine ring, which is activated by the adjacent nitrogen atom.
-
TMEDA: TMEDA acts as a ligand that chelates the lithium ion, breaking up aggregates of the organolithium reagent and increasing its basicity and reactivity.
-
Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the organolithium intermediate and prevent side reactions, such as decomposition or reaction with the solvent.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be flame-dried, and all solvents and reagents must be anhydrous.
Diagram of the Synthetic Workflow:
Reactivity and Synthetic Applications
The synthetic utility of 1-Boc-2-trimethylsilylpiperidine stems from the reactivity of the carbon-silicon bond. The silyl group can be leveraged in several important transformations.
The Peterson Olefination
A primary application of α-silyl carbanions is the Peterson olefination, which provides a powerful method for the synthesis of alkenes.[4][5] In the context of 1-Boc-2-trimethylsilylpiperidine, this reaction would involve the deprotonation at the 2-position to generate the α-silyl carbanion, which then reacts with an aldehyde or ketone. The resulting β-hydroxysilane intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding exocyclic alkene.
General Reaction Scheme:
-
Deprotonation: 1-Boc-2-trimethylsilylpiperidine is treated with a strong base (e.g., s-BuLi) to generate the 2-lithio-2-trimethylsilyl-N-Boc-piperidine.
-
Addition to Carbonyl: The α-silyl carbanion adds to an aldehyde or ketone to form a β-hydroxysilane.
-
Elimination:
-
Acid-catalyzed elimination proceeds via an anti-elimination pathway.
-
Base-catalyzed elimination proceeds via a syn-elimination pathway.
-
This stereochemical divergence allows for the selective synthesis of either the (E)- or (Z)-alkene, depending on the reaction conditions and the stereochemistry of the β-hydroxysilane intermediate.[4]
Diagram of the Peterson Olefination Pathway:
Desilylation Reactions
The trimethylsilyl group can be cleaved under various conditions to generate the corresponding 2-unsubstituted piperidine. This can be useful if the silyl group is used as a temporary directing group for functionalization at another position, or if the parent N-Boc-piperidine is the desired product after a series of transformations.
Common Desilylation Conditions:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for cleaving silicon-carbon bonds.
-
Acidic conditions: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can also effect desilylation, often concurrently with Boc deprotection.
The choice of desilylation conditions will depend on the stability of other functional groups present in the molecule.
Transmetalation
The lithiated intermediate generated from 1-Boc-2-trimethylsilylpiperidine can undergo transmetalation with various metal salts (e.g., CuCN, ZnCl₂) to form other organometallic reagents. These new reagents can exhibit different reactivity and selectivity profiles, for example, in conjugate addition reactions or cross-coupling reactions.
Safety and Handling
As with all organometallic reagents and their precursors, 1-Boc-2-trimethylsilylpiperidine and the reagents used in its synthesis and reactions should be handled with appropriate care in a well-ventilated fume hood.
-
Organolithium Reagents (s-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere (nitrogen or argon).
-
TMEDA: Flammable and corrosive.
-
Trimethylsilyl chloride: Flammable, corrosive, and reacts with moisture to produce HCl gas.
-
Solvents (THF, hexanes, etc.): Flammable.
Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, should be worn at all times.
Conclusion
1-Boc-2-trimethylsilylpiperidine is a valuable and versatile building block in organic synthesis. Its ability to serve as a precursor to a nucleophilic α-piperidyl anion, combined with the stereochemical control offered by the Peterson olefination, makes it a powerful tool for the construction of complex piperidine-containing molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers looking to incorporate this reagent into their synthetic strategies.
References
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van Staden, L. F.; Gravestock, D.; Ager, D. J. New developments in the Peterson olefination reaction. Chem. Soc. Rev.2002 , 31 (3), 195-200. [Link]
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Liu, Z.; Yasuda, N.; Simeone, M.; Reamer, R. A. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. J. Org. Chem.2014 , 79 (23), 11792-11796. [Link]
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O'Hagan, D. Piperidine and pyrrolidine alkaloids. Nat. Prod. Rep.2000 , 17 (5), 435-446. [Link]
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Coldham, I.; Raimbault, S.; Whittaker, D. T. E.; Chovatia, P. T.; Leonori, D.; Patel, J. J.; Sheikh, N. S. Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution. Chemistry2010 , 16 (13), 4082-4090. [Link]
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D'yakonov, V. A.; Dzhemilev, U. M. Synthesis of N-heterocycles using metal complex catalysis. Russ. Chem. Rev.2009 , 78 (9), 809-839. [Link]
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Singh, S.; Kumar, V.; Sharma, S. Recent advances in the synthesis of piperidine and piperidine-containing compounds. RSC Adv.2016 , 6 (98), 95764-95801. [Link]
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Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
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O'Shea, D. F. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines. Org. Lett.2016 , 18 (2), 336-339. [Link]
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Das, M.; O'Shea, D. F. Aza-Peterson olefinations: rapid synthesis of (E)-alkenes. Chem. Commun.2021 , 57 (33), 4015-4018. [Link]
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Singh, S.; Singh, S.; Kumar, V. Recent advances in the synthesis of piperidines. Tetrahedron2017 , 73 (4), 331-365. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 643455, N-Boc-pyrrolidine. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 392871, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]
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Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020 , 10, 23681-23687. [Link]
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